1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile
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Overview
Description
1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an acetyl linkage
Preparation Methods
The synthesis of 1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the radical trifluoromethylation of a suitable phenyl derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The piperidine ring provides structural rigidity, which is crucial for binding to specific sites on target proteins .
Comparison with Similar Compounds
1-{2-[4-(Trifluoromethyl)phenyl]acetyl}piperidine-4-carbonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylacetonitrile: This compound shares the trifluoromethylated phenyl group but lacks the piperidine ring, resulting in different chemical and biological properties.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound contains a trifluoromethylated phenyl group and a pyrazole ring, offering different reactivity and applications compared to the piperidine derivative.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties that are valuable for various applications.
Properties
Molecular Formula |
C15H15F3N2O |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethyl)phenyl]acetyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)13-3-1-11(2-4-13)9-14(21)20-7-5-12(10-19)6-8-20/h1-4,12H,5-9H2 |
InChI Key |
ZOXSISUBZJLAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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